molecular formula C14H11ClN2O B13686126 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13686126
M. Wt: 258.70 g/mol
InChI Key: VAVBARYULSAWNU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique electronic and chemical properties . The presence of a 3-chlorophenyl group and a methoxy group at specific positions on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde and an isocyanide. The reaction conditions often include the use of a solvent such as methanol or tert-butanol, and the reaction is carried out under basic conditions to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, is also emphasized to reduce the ecological impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness: 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both a 3-chlorophenyl group and a methoxy group, which enhance its chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

VAVBARYULSAWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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